Extra Hydrogen-Bond Acceptor for Hinge Binding
The 4-methylpyridin-2-yl substituent at the N1 position of the pyrazole provides 3 hydrogen-bond acceptor (HBA) atoms, compared with only 2 HBA atoms for the direct phenyl analog 1-phenyl-5-propyl-1H-pyrazol-4-amine. This third HBA arises from the pyridine nitrogen and is critical for forming bidentate hinge-binding interactions in kinase active sites, particularly with residues such as Ala/Gly in LRRK2 and c-Met . The additional HBA also improves aqueous solubility and reduces lipophilicity (logP 2.29 vs 2.40), which is desirable for lead optimization [1].
Phenyl analog: 2 HBA atoms
Difference: +1 HBA (50% increase)
| Evidence Dimension | Number of hydrogen-bond acceptor atoms (HBA) |
|---|---|
| Target Compound Data | 3 HBA atoms |
| Comparator Or Baseline | 1-Phenyl-5-propyl-1H-pyrazol-4-amine: 2 HBA atoms |
| Quantified Difference | +1 HBA atom (50% increase in hydrogen-bonding capacity) |
| Conditions | Calculated from molecular structure; confirmed by vendor technical datasheets (Fluorochem F697405 for target; F697403 for comparator) |
Why This Matters
Procurement of the pyridinyl analog over the phenyl analog provides a compound with enhanced molecular recognition capability for kinase hinge-binding, directly enabling structure-based drug design programs that require bidentate heterocyclic hinge binders.
- [1] Estrada, A. A.; et al. Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. J. Med. Chem. 2014, 57, 921–934. View Source
